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molecular formula C10H11N3 B8408794 4-Methyl-3-(1H-pyrrol-1-yl)pyridine-2-amine

4-Methyl-3-(1H-pyrrol-1-yl)pyridine-2-amine

Cat. No. B8408794
M. Wt: 173.21 g/mol
InChI Key: VIRSRQQQQBPEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345703B2

Procedure details

2-Fluoro-4-methyl-3-(1H-pyrrol-1-yl)pyridine (3.9 g, 22.1 mmol) was dissolved in 80 mL of ammonia solution (7N in MeOH) in a sealed tube (350 mL). The mixture was heated at 150° C. for 2 days protected with a blast shield. The mixture was cooled to room temperature, then cooled in the ice for minutes. The filtrate was evaporated to dryness and purified by flash chromatography (EtOAc/Hexanes=1:1, Rf=0.5) to give 2.9 g (76%) white solid. 1H NMR (400 MHz, CDCl3) δ 7.96 (d, J=5.1 Hz, 1H) 6.67 (t, J=2.1 Hz, 2H), 6.60 (d, J=5.2 Hz, 1H), 6.41 (t, J=2.1 Hz, 2H), 4.52 (s, 2H), 2.02 (s, 3H). 13C NMR (101 MHz, CDCl3) δ 156.1, 147.2, 145.9, 121.5, 121.1, 116.0, 110.0, 16.7. HRMS (m/z): calcd for C10H12N3 (M+H) 174.1031. found 174.1026. Peet & Sunder (1986) Heterocycles 24:3213-3221.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([N:8]2[CH:12]=[CH:11][CH:10]=[CH:9]2)=[C:6]([CH3:13])[CH:5]=[CH:4][N:3]=1.[NH3:14]>>[CH3:13][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:14])[C:7]=1[N:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC1=NC=CC(=C1N1C=CC=C1)C
Name
Quantity
80 mL
Type
reactant
Smiles
N
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (EtOAc/Hexanes=1:1, Rf=0.5)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NC=C1)N)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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